Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfaneylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with dimethyl sulfoxide (DMSO) and a suitable base to introduce the sulfaneylidene moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfaneylidene moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfaneylidene group to a thioether.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted benzyl piperidine-1-carboxylates.
Scientific Research Applications
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfaneylidene moiety can interact with thiol groups in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can bind to receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl piperidine-1-carboxylate: Lacks the sulfaneylidene moiety, making it less reactive in certain chemical reactions.
Dimethyl sulfoxide derivatives: These compounds share the sulfaneylidene group but differ in their overall structure and reactivity.
Uniqueness
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl 4-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3S/c1-22(2,20)17-12-14-8-10-18(11-9-14)16(19)21-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
OZOVJCCAXGREBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2)(=O)C |
Origin of Product |
United States |
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